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molecular formula C18H24N2O2 B8797234 tert-Butyl 4-(1H-indol-7-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-indol-7-yl)piperidine-1-carboxylate

Cat. No. B8797234
M. Wt: 300.4 g/mol
InChI Key: RZKRGTKUBKNZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787535B2

Procedure details

To a solution of 4-(1H-indol-7-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (100 mg) in EtOH (20 mL) was added 10% Pd/C (20 mg). The reaction was placed on a Parr shaker at 55 psi H2 for 24 h. The reaction was filtered through Celite™ and concentrated to afford 4-(1H-indol-7-yl)-piperidine-1-carboxylic acid tert-butyl ester (22) as a clear oil (78 mg).
Name
4-(1H-indol-7-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:22]=2[NH:21][CH:20]=[CH:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CCO.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:22]=2[NH:21][CH:20]=[CH:19]3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(1H-indol-7-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C=1C=CC=C2C=CNC12
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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